![molecular formula C16H12FNOS B3010845 N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide CAS No. 866018-22-6](/img/structure/B3010845.png)
N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12FNOS . It has an average mass of 285.336 Da and a monoisotopic mass of 285.062347 Da .
Synthesis Analysis
The synthesis of benzothiophenes, the core structure of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide”, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” consists of a benzothiophene core with a benzyl group and a fluoro group attached . The benzothiophene core is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” include the formation of benzothiophene via aryne intermediates and further addition with aryne intermediates . The benzothiophene formation is triggered by the nucleophilic attack of the sulfur atom onto C1 of the 3-substituted aryne intermediates due to the inductive effect of fluorine, bromine, oxygen, and nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” include its molecular formula (C16H12FNOS), average mass (285.336 Da), and monoisotopic mass (285.062347 Da) . More detailed properties such as melting point, boiling point, and density were not provided in the search results .Scientific Research Applications
Antiviral Activity
BFBTC exhibits promising antiviral properties. For instance, a recently discovered macrocyclic benzofuran derivative demonstrated anti-hepatitis C virus activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease . Further studies are needed to explore its mechanism of action and potential clinical applications.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between benzofuran structures and their bioactivities is essential. Researchers analyze the SAR of different derivatives to optimize their pharmacological profiles. By modifying specific functional groups or substituents, they aim to enhance desired effects while minimizing adverse effects.
Future Directions
properties
IUPAC Name |
N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNOS/c17-13-7-4-8-14-12(13)9-15(20-14)16(19)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIUKPBPYGVKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide |
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